3,3-Dimethyl-1,4-pentadiene

Description

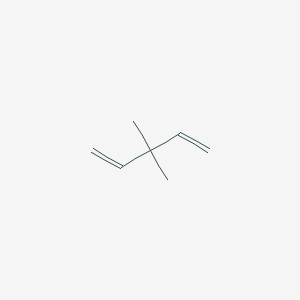

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpenta-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZUNHXTRRNKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074691 | |

| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-35-2 | |

| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,3-Dimethyl-1,4-pentadiene from 1,5-dichloro-3,3-dimethylpentane: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethyl-1,4-pentadiene, a non-conjugated diene of interest in various mechanistic and synthetic studies. The synthesis is achieved through a one-pot reaction from the readily available 1,5-dichloro-3,3-dimethylpentane (B14517535). Direct dehydrochlorination of the starting material has been reported to be unsuccessful. The successful protocol involves an in-situ halogen exchange reaction to form the more reactive 1,5-diiodo-3,3-dimethylpentane, which then undergoes a double dehydroiodination facilitated by a hindered amine base to yield the desired product. This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents the relevant quantitative data in a structured format for researchers, scientists, and professionals in drug development.

Introduction

This compound is a valuable hydrocarbon in organic synthesis, serving as a model compound for studies of non-conjugated dienes and as a precursor for more complex molecular architectures.[1] Its synthesis from 1,5-dichloro-3,3-dimethylpentane presents a challenge due to the relative inertness of the primary chloroalkane to direct elimination. This guide outlines a successful synthetic route that circumvents this issue by employing an in situ Finkelstein reaction followed by a base-mediated double elimination.

The key to this synthesis is the conversion of the dichloride to the corresponding diiodide. Iodide is a superior leaving group compared to chloride, significantly facilitating the subsequent elimination steps.[2] The choice of a sterically hindered, non-nucleophilic base is also critical to favor elimination over competing substitution reactions. 2-Methylquinoline (B7769805) has been demonstrated to be an effective base for this transformation.[2]

Reaction Pathway and Mechanism

The overall transformation of 1,5-dichloro-3,3-dimethylpentane to this compound is a two-stage process that occurs in a single pot.

Stage 1: In-situ Finkelstein Reaction

The first stage is a double Finkelstein reaction, where the chlorine atoms in 1,5-dichloro-3,3-dimethylpentane are substituted by iodine from sodium iodide. This reaction is driven to completion by the precipitation of sodium chloride in the reaction solvent.

Stage 2: Double Dehydroiodination

The resulting 1,5-diiodo-3,3-dimethylpentane then undergoes a double E2 elimination reaction promoted by the hindered base, 2-methylquinoline. The base abstracts protons from the carbons beta to the iodine atoms, leading to the formation of two double bonds and the final product, this compound. The diene is continuously removed from the reaction mixture by distillation as it is formed, which helps to drive the equilibrium towards the products.[2]

The reaction pathway is illustrated in the diagram below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 1,5-dichloro-3,3-dimethylpentane | [2] |

| Reagents | Sodium Iodide, 2-Methylquinoline | [2] |

| Product | This compound | [1][2] |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| Boiling Point | 78.1 °C at 760 mmHg | [1] |

| Yield | 58% | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.715 g/cm³ | [1] |

| Refractive Index (n²⁰D) | 1.418 | [1] |

Detailed Experimental Protocol

This protocol is based on the successful synthesis reported in the literature.[2]

Materials and Equipment:

-

1,5-dichloro-3,3-dimethylpentane

-

Sodium iodide (NaI), anhydrous

-

2-Methylquinoline

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer

-

Fractional distillation apparatus

-

Heating mantle

-

Condenser

-

Receiving flask, cooled in an ice bath

-

Standard glassware for workup and purification

Experimental Workflow:

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, combine 1,5-dichloro-3,3-dimethylpentane, a molar excess of anhydrous sodium iodide, and a molar excess of 2-methylquinoline. The literature suggests a one-step modification where all reactants are refluxed together.[2]

-

Assembly: Equip the flask with a magnetic stir bar and a fractional distillation column. Attach a condenser and a receiving flask cooled in an ice bath to the distillation head.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The rate-limiting step is the substitution of chloride by iodide.[2] As the this compound is formed, its lower boiling point will cause it to distill from the reaction mixture.

-

Collection: Collect the distillate in the cooled receiving flask. Continue the reaction until no more product distills over.

-

Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer with a suitable aqueous solution to remove any co-distilled 2-methylquinoline or other impurities. A dilute acid wash followed by a water wash is recommended.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude product by fractional distillation to obtain pure this compound. The reported boiling point is 78.1 °C.[1]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Safety Considerations

-

Alkyl halides and their intermediates can be harmful. Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-Methylquinoline is a combustible liquid and can cause skin and eye irritation.

-

Exercise caution when heating the reaction mixture.

Conclusion

The synthesis of this compound from 1,5-dichloro-3,3-dimethylpentane is effectively achieved through a one-pot, in-situ halogen exchange and double elimination reaction. The use of sodium iodide to form the more reactive diiodo intermediate is crucial for the success of the subsequent double dehydroiodination with the hindered base 2-methylquinoline. This method provides a viable route to this non-conjugated diene with a reported yield of 58%.[2] The detailed protocol and data presented in this guide are intended to support researchers in the successful replication and potential optimization of this synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,3-Dimethyl-1,4-pentadiene: Chemical Properties and Structure

Abstract

This compound is a colorless, liquid, unsaturated hydrocarbon with the chemical formula C₇H₁₂.[1] As a non-conjugated diene, its unique structural arrangement, featuring a quaternary carbon atom separating two vinyl groups, precludes it from participating in typical concerted reactions like the Diels-Alder cycloaddition without prior isomerization. This technical guide provides a comprehensive overview of the chemical and physical properties, structural identifiers, synthesis, and characteristic reactivity of this compound. The information is curated for professionals in chemical research and drug development who may utilize this compound as an intermediate or a model for studying the behavior of sterically hindered, non-conjugated dienes.

Chemical Structure and Identifiers

This compound is the simplest diene that cannot be converted into a conjugated system by a simple double bond migration.[2] Its structure consists of a five-carbon chain with two vinyl groups at positions 1 and 4, and two methyl groups attached to the central carbon atom (C3).[1]

Caption: Chemical structure of this compound.

Structural and Registry Information:

| Identifier | Value |

| IUPAC Name | 3,3-dimethylpenta-1,4-diene |

| CAS Number | 1112-35-2 |

| Molecular Formula | C₇H₁₂ |

| SMILES | C=CC(C)(C)C=C |

| InChI | InChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 |

| InChIKey | BHZUNHXTRRNKST-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 96.17 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1] |

| Density | 0.715 g/cm³ | [1][3] |

| Boiling Point | 78.1 °C at 760 mmHg | [1][3] |

| Melting Point | N/A | [1] |

| Vapor Pressure | 104 mmHg at 25 °C | [1][3] |

| Refractive Index (n²⁰_D) | 1.418 | [1] |

| Solubility | N/A | [1] |

| LogP (Octanol/Water) | 2.38460 | [3] |

Reactivity and Reaction Pathways

As a non-conjugated diene, the reactivity of this compound is distinct from its conjugated isomers. The isolated double bonds generally react independently in processes such as addition and polymerization.[1]

A significant aspect of the chemistry of unconjugated dienes is their potential for isomerization to form more stable conjugated systems. This can be achieved under various conditions, including the use of basic, acidic, or metallic catalysts.[5] Once isomerized to a conjugated diene, the molecule can then participate in a wider range of reactions, most notably the Diels-Alder cycloaddition.

References

Spectroscopic Profile of 3,3-Dimethyl-1,4-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethyl-1,4-pentadiene, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its unique structural features. This document is intended to serve as a practical resource for the identification, characterization, and utilization of this compound in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ | 4.8 - 5.2 | Doublet of doublets (dd) | 4H |

| =CH- | 5.8 - 6.2 | Doublet of doublets of doublets (ddd) | 2H |

| -CH₃ | ~1.1 | Singlet (s) | 6H |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1, C5 (=CH₂) | 111.9 |

| C2, C4 (=CH) | 144.9 |

| C3 (C(CH₃)₂) | 38.6 |

| -CH₃ | 26.5 |

| Source: Spectral Database for Organic Compounds (SDBS) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of C-H bonds of both sp² and sp³ hybridized carbons, as well as the C=C double bond.[1][2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Strong | =C-H stretch (vinyl) |

| 2970 | Strong | C-H stretch (methyl) |

| 1640 | Medium | C=C stretch |

| 1415 | Medium | =C-H in-plane bend |

| 995, 910 | Strong | =C-H out-of-plane bend (wag) |

| Source: NIST Chemistry WebBook, SpectraBase |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.[2][3]

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 96 | Moderate | [C₇H₁₂]⁺ (Molecular Ion) |

| 81 | High | [C₆H₉]⁺ (Loss of CH₃) |

| 67 | Moderate | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ (Allyl cation) |

| Source: NIST Chemistry WebBook, PubChem[2][3] |

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific instrumental parameters may vary.

NMR Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared Spectroscopy

For Volatile Liquids (Neat): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

Gas Phase: The vapor phase IR spectrum can be obtained by introducing the sample into a gas cell.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the typical method for analyzing volatile organic compounds like this compound.[5][6][7][8][9]

Procedure: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting ions are separated based on their mass-to-charge ratio and detected.[10][11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 1,4-Pentadiene, 3,3-dimethyl- | C7H12 | CID 136863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Pentadiene, 3,3-dimethyl- [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. dem.ri.gov [dem.ri.gov]

- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]

- 10. uni-saarland.de [uni-saarland.de]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-1,4-pentadiene

This technical guide provides a comprehensive overview of the key physical properties of 3,3-Dimethyl-1,4-pentadiene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate and detailed information for their work. This document includes quantitative data, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating the relationship between the compound's structure and its physical characteristics.

Quantitative Data Summary

The physical properties of this compound are crucial for its handling, application in synthetic routes, and for purification processes. The following table summarizes its boiling point and density.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 78.1 | °C | At 760 mmHg[1][2] |

| Density | 0.715 | g/cm³ | Not Specified[1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the boiling point and density of a liquid compound such as this compound.

This method is a common and reliable technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 110°C range)

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., paraffin (B1166041) oil)

-

Stand and clamp

-

Rubber band or thread

Procedure:

-

A few milliliters of the liquid sample (this compound) are placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are clamped and immersed in the Thiele tube containing the heating oil, making sure the heating oil level is above the sample level but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated, which allows for even heat distribution through convection currents.

-

As the temperature of the oil bath increases, the temperature of the sample will also rise. At the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid.

This is a straightforward and widely used method for determining the density of a liquid.

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Beaker

-

Pipette or dropper

Procedure:

-

The mass of a clean and dry graduated cylinder is accurately measured and recorded using the electronic balance.

-

A specific volume of this compound is carefully transferred into the graduated cylinder using a pipette or dropper. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is then weighed, and the combined mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density of the liquid is then calculated using the formula: Density = Mass of the liquid / Volume of the liquid

-

For improved accuracy, the procedure should be repeated multiple times, and the average density should be reported.

Visualization of Structure-Property Relationships

The physical properties of a molecule are intrinsically linked to its structure. The following diagram, generated using the DOT language, illustrates the logical relationship between the molecular structure of this compound and its boiling point and density.

Figure 1: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to 3,3-Dimethyl-1,4-pentadiene (CAS 1112-35-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethyl-1,4-pentadiene (CAS Number: 1112-35-2), a non-conjugated diene of interest in synthetic organic chemistry. This document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and discusses its potential applications as a versatile chemical intermediate. While direct biological activity has not been prominently reported, its utility as a structural motif in the synthesis of more complex molecules is explored.

Chemical and Physical Properties

This compound is a colorless liquid organic compound.[1] It is classified as an unsaturated hydrocarbon, specifically a diene, containing two carbon-carbon double bonds.[1] The molecule features a symmetrical structure with two methyl groups attached to the third carbon atom of the pentadiene chain.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1112-35-2 | [1][2][3] |

| Molecular Formula | C₇H₁₂ | [1][2][4] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| Boiling Point | 78.1 °C at 760 mmHg | [1][5] |

| Density | 0.715 g/cm³ | [1][5] |

| Refractive Index | 1.418 | [1] |

| Vapor Pressure | 104 mmHg at 25°C | [1] |

| Appearance | Colorless liquid | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Availability / Key Features | Source(s) |

| ¹H NMR | Predicted spectra are available. | [4] |

| ¹³C NMR | Spectra are available in online databases. | [2] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available through the NIST WebBook and other databases. | [2][3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [2] |

Note: While the existence of this data is confirmed, direct spectral images and peak lists may require access to specialized databases.

Synthesis of this compound

A documented method for the synthesis of this compound involves the dehydrohalogenation of a dihalogenated precursor.[6] The following protocol is based on the literature, providing a detailed workflow for its preparation.

Experimental Protocol: Synthesis from 1,5-dichloro-3,3-dimethylpentane

This synthesis proceeds via a double elimination reaction facilitated by an in-situ generation of the more reactive diiodide intermediate.[6]

Materials:

-

1,5-dichloro-3,3-dimethylpentane

-

Sodium iodide (NaI)

-

Anhydrous solvent (e.g., high-boiling ether or a non-polar solvent like decalin)

-

Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

-

Standard laboratory glassware for reflux and distillation

-

Heating mantle and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-dichloro-3,3-dimethylpentane, a molar excess of sodium iodide, and 2-methylquinoline. The hindered amine, 2-methylquinoline, acts as the base for the elimination reaction.[6]

-

Reaction Conditions: The mixture is refluxed in a suitable anhydrous solvent. The reaction is driven by the formation of the olefin product, which can be continuously removed from the reaction mixture by distillation as it is formed.[6] The rate-limiting step is likely the substitution of the chloride atoms with iodide.[6]

-

Work-up: After the reaction is complete (monitored by techniques such as TLC or GC-MS), the reaction mixture is cooled to room temperature. The mixture is then washed with water to remove any remaining sodium iodide and 2-methylquinoline salts.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered. The final product, this compound, is purified by fractional distillation.

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

As a diene, this compound is a reactive molecule capable of undergoing various chemical transformations, including polymerization, addition, and rearrangement reactions.[1]

General Reactivity of Non-Conjugated Dienes

Unlike conjugated dienes, the double bonds in this compound are separated by a saturated carbon atom, which means they react independently of one another in many cases. This allows for selective reactions at one of the double bonds.

Caption: General reactivity of this compound.

Applications in Organic Synthesis

While specific applications in drug development are not well-documented for this compound itself, the 1,4-pentadiene (B1346968) structural motif is present in some natural products and can be a useful building block in total synthesis.[7] Its gem-dimethyl group provides steric hindrance and a specific substitution pattern that can be exploited in the synthesis of complex target molecules.

Potential synthetic applications include:

-

Intermediate for Complex Molecules: It can serve as a starting material for the synthesis of molecules with quaternary carbon centers.

-

Polymer Chemistry: As a diene, it can be used as a monomer or co-monomer in polymerization reactions to create polymers with specific properties.[1]

-

Cross-Coupling Reactions: The vinyl groups could potentially participate in various palladium-catalyzed cross-coupling reactions to form more complex diene structures.

Safety and Handling

Conclusion

This compound is a non-conjugated diene with well-characterized physical and spectroscopic properties. While it does not appear to have direct applications in drug development as a bioactive molecule, its chemical reactivity makes it a potentially useful intermediate in synthetic organic chemistry. The synthetic protocol outlined in this guide provides a basis for its preparation in a laboratory setting. Further research into its reactivity, particularly in modern synthetic methodologies like olefin metathesis and C-H activation, could unveil new applications for this compound in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,4-Pentadiene, 3,3-dimethyl- | C7H12 | CID 136863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Pentadiene, 3,3-dimethyl- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Dimethyl-1,4-pentadiene

IUPAC Name: 3,3-dimethylpenta-1,4-diene CAS Number: 1112-35-2 Chemical Formula: C₇H₁₂

This guide provides a comprehensive overview of 3,3-Dimethyl-1,4-pentadiene, a colorless liquid organic compound. As an unsaturated hydrocarbon, it is classified as a diene, containing two carbon-carbon double bonds.[1] The molecule features a symmetrical structure with two methyl groups attached to the central carbon (C3) of the pentadiene chain.[1] This unique structure, being the simplest diene that cannot conjugate through simple double bond migration, makes it a compound of interest for mechanistic studies and as a versatile intermediate in organic synthesis.[2] Its applications span the synthesis of vitamins, pharmaceuticals, and polymers.[1]

Physicochemical and Molecular Data

Quantitative data for this compound has been aggregated from various chemical databases. The following tables summarize its key physical properties, molecular identifiers, and computed thermodynamic values.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 96.17 g/mol | [1][3][4] |

| Boiling Point | 78.1°C at 760 mmHg | [1][3] |

| Density | 0.715 g/cm³ | [1][3] |

| Refractive Index | 1.418 | [1] |

| Vapor Pressure | 104 mmHg at 25°C | [1][3] |

| Appearance | Colorless Liquid | [1] |

Table 2: Molecular Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | 3,3-dimethylpenta-1,4-diene | [5] |

| CAS Number | 1112-35-2 | [1][3][5][6] |

| Molecular Formula | C₇H₁₂ | [1][3][5][6][7] |

| InChI | InChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 | [4][5][6] |

| InChIKey | BHZUNHXTRRNKST-UHFFFAOYSA-N | [4][5][6] |

| SMILES | CC(C)(C=C)C=C | [5] |

| Rotatable Bond Count | 2 | [7] |

| Heavy Atom Count | 7 | [7] |

Table 3: Thermodynamic Properties

| Property | Symbol | Value | Source |

| Octanol/Water Partition Coeff. | logPoct/wat | 2.38460 | [3] |

| Enthalpy of Vaporization | ΔvapH° | (Value not specified) | [8] |

| Enthalpy of Formation (gas) | ΔfH°gas | (Value not specified) | [8] |

| Gibbs Free Energy of Formation | ΔfG° | (Value not specified) | [8] |

| Ionization Energy | IE | (Value not specified) | [8] |

Note: Specific quantitative values for some thermodynamic properties were not available in the search results, but their relevance is noted by chemical property databases.[8]

Synthesis and Experimental Protocols

This compound can be synthesized from the precursor 1,5-dichloro-3,3-dimethylpentane.[2] Direct dehydrochlorination with various bases has proven to be challenging.[2] A more effective method involves a simplified one-step process utilizing a hindered amine and sodium iodide.[2]

Protocol: Synthesis via Dehydrohalogenation

Objective: To synthesize this compound from 1,5-dichloro-3,3-dimethylpentane.

Reagents:

-

1,5-dichloro-3,3-dimethylpentane (Starting material)

-

Sodium iodide (NaI)

-

2-methylquinoline (B7769805) (Hindered amine base)

Procedure:

-

A mixture of 1,5-dichloro-3,3-dimethylpentane, sodium iodide, and 2-methylquinoline is prepared in a suitable reaction flask equipped for distillation.[2]

-

The mixture is heated to reflux.[2]

-

The reaction proceeds via a proposed sequence of intermediates: the initial substitution of a chloride with an iodide is believed to be the rate-limiting step, followed by the formation of chloro-iodide, chloroolefin, and iodoolefin intermediates.[2]

-

The desired product, this compound, is volatile and is removed from the reaction mixture by distillation as it is formed.[2] This continuous removal of the product helps to drive the reaction to completion.

This method leverages the principle that the ease of dehydrohalogenation increases from chlorides to iodides more rapidly than the rate of nucleophilic substitution.[2]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the protocol above.

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications in Drug Discovery

Due to its two double bonds, this compound is a reactive molecule capable of undergoing reactions such as polymerization, addition, and rearrangement.[1] While direct biological signaling pathways for this specific compound are not documented, the structurally related 1,4-pentadien-3-one (B1670793) moiety is a key pharmacophore in drug discovery.[9][10][11]

Derivatives containing the 1,4-pentadien-3-one scaffold have been synthesized and evaluated for significant antiproliferative and antifungal activities.[9][11] For instance, certain quinoxaline-bearing derivatives have been shown to induce apoptosis in SMMC-7721 cancer cells, potentially acting as inhibitors of peroxisome proliferator-activated receptors (PPAR).[9] This suggests that the broader class of pentadiene-containing molecules represents a valuable template for developing novel therapeutic agents.

The diagram below conceptualizes the logical relationship between the core structure and its potential application in drug development based on studies of its derivatives.

Caption: Conceptual pathway for drug development using pentadiene scaffolds.

Spectroscopic Information

Spectroscopic data is crucial for the identification and characterization of this compound. While specific peak data is not provided here, several databases contain the relevant spectra:

-

Mass Spectrum (Electron Ionization): Available through the NIST WebBook.[6]

-

Infrared (IR) Spectrum: A vapor phase IR spectrum is available from SpectraBase.[4]

-

NMR Spectrum: Predictive ¹H NMR and ¹³C NMR data can be found on resources like Guidechem.[7] Real experimental spectra are also available on platforms like SpectraBase.[4]

References

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lookchem.com [lookchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,4-Pentadiene, 3,3-dimethyl- | C7H12 | CID 136863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Pentadiene, 3,3-dimethyl- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. 1,4-Pentadiene, 3,3-dimethyl- (CAS 1112-35-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Molecular weight and formula of 3,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-1,4-pentadiene is a colorless, liquid organic compound and an unsaturated hydrocarbon. As a diene, its structure contains two carbon-carbon double bonds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its current known applications. While it serves as a valuable intermediate in the synthesis of various chemicals, including polymers and potential pharmaceutical compounds, literature review reveals a notable absence of direct biological activity or established roles in signaling pathways relevant to drug development.

Core Molecular Information

This compound, with the CAS number 1112-35-2, is characterized by the molecular formula C₇H₁₂.[1][2] Its structure is unique as it is the simplest diene that cannot conjugate through a simple double bond migration.[2] This non-conjugated diene is an important intermediate in various chemical syntheses.[1]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | |

| CAS Number | 1112-35-2 | [1] |

| Density | 0.715 g/cm³ | [1] |

| Boiling Point | 78.1°C at 760 mmHg | [1] |

| Vapor Pressure | 104 mmHg at 25°C | [1] |

| Refractive Index | 1.418 | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the dehydrohalogenation of 1,5-dichloro-3,3-dimethylpentane. While direct dehydrochlorination with various bases has proven unsuccessful, a successful one-step method has been developed.[2]

Experimental Protocol: Dehydrohalogenation of 1,5-dichloro-3,3-dimethylpentane

This protocol outlines a one-step synthesis method. The rate-limiting step in this reaction is the substitution of chloride by iodide.[2]

Materials:

-

1,5-dichloro-3,3-dimethylpentane

-

Sodium iodide

Procedure:

-

A mixture of 1,5-dichloro-3,3-dimethylpentane, sodium iodide, and 2-methylquinoline is prepared in a reaction vessel equipped for distillation.

-

The mixture is refluxed.

-

The olefin product, this compound, is removed as it is formed via distillation.[2]

Yield:

-

This method has been reported to produce good yields of the final product.[2]

Biological Activity and Applications in Drug Development

A thorough review of scientific literature indicates that this compound has not been identified to possess significant biological activity. Its primary utility is as an intermediate in the synthesis of other chemical compounds, which may include vitamins and pharmaceuticals.[1]

It is important to distinguish this compound from other derivatives of pentadiene, such as 1,4-pentadien-3-one, which have been the subject of research for their potential antiviral and antifungal properties. However, these activities are associated with the more complex structures of those derivatives and not with the parent compound discussed in this guide.

Due to its reactive nature, this compound can undergo various chemical reactions like polymerization, addition, and rearrangement, making it a versatile building block in organic synthesis.[1]

Visualized Workflows and Pathways

General Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound, based on the described dehydrohalogenation protocol.

Logical Relationship of Applications

The following diagram illustrates the logical relationship of this compound as a chemical intermediate.

References

In-Depth Technical Guide to the Health and Safety of 3,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). It is compiled from publicly available data, and for many specific toxicological endpoints for 3,3-Dimethyl-1,4-pentadiene, data is not available. Information for structurally similar compounds has been included to provide a potential toxicological profile, and this is clearly indicated. Always consult the official SDS and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK-- |

| CAS Number | 1112-35-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 96.17 g/mol | --INVALID-LINK-- |

| Boiling Point | 78.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.715 g/cm³ | --INVALID-LINK-- |

| Vapor Pressure | 104 mmHg at 25°C | --INVALID-LINK-- |

| Flash Point | Data not available | --INVALID-LINK-- |

Hazard Identification and Classification

GHS Pictograms (Anticipated):

Signal Word (Anticipated): Danger[3]

Hazard Statements (Anticipated):

-

H225: Highly flammable liquid and vapour.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements (Anticipated):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

P233: Keep container tightly closed.[3]

-

P240: Ground/bond container and receiving equipment.[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P403+P235: Store in a well-ventilated place. Keep cool.[4]

Toxicological Data

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound were found in the reviewed literature. The toxicological properties have not been thoroughly investigated. The information below is based on general information for similar diene compounds and should be treated with caution.

| Exposure Route | Health Effects (Based on Isomers and Related Dienes) | Citations |

| Inhalation | Causes respiratory tract irritation. Vapors may cause dizziness or suffocation. Aspiration may lead to pulmonary edema. | [5] |

| Dermal | Causes skin irritation. May cause dermatitis. | [5] |

| Oral | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause CNS depression. Aspiration hazard if swallowed. | [5] |

| Eye | Causes eye irritation. May cause chemical conjunctivitis and corneal damage. | [5] |

Fire and Explosion Hazard Data

| Parameter | Value/Information | Citations |

| Flammability | Highly flammable liquid and vapor. | [3] |

| Flash Point | Data not available for this compound. For 2-Methyl-1,3-pentadiene, it is -18°C. | [5] |

| Extinguishing Media | Dry chemical, CO₂, water spray, or alcohol-resistant foam. | [3] |

| Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool containers. Vapors may travel to a source of ignition and flash back. | [3] |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide. | [5] |

Experimental Protocols

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)

Objective: To determine the acute oral toxicity of this compound.

Principle: A stepwise procedure is used where groups of animals are dosed at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The study aims to identify a dose that causes evident toxicity without mortality.

Methodology:

-

Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley), typically females as they can be slightly more sensitive.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted (food, but not water) overnight before dosing.

-

Dose Preparation: The test substance is administered via gavage. Given its immiscibility with water, an appropriate vehicle like corn oil should be used.

-

Sighting Study: A preliminary study with a small number of animals is conducted to determine the appropriate starting dose for the main study.

-

Main Study:

-

A group of 5 female rats is dosed at the selected starting dose.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Observations are made continuously for the first 30 minutes, frequently for the first 24 hours, and daily thereafter.

-

Depending on the outcome (no effects, toxicity, or mortality), the dose for the next group is adjusted up or down according to the OECD 420 guideline.

-

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Dermal Irritation Test (Adapted from ISO 10993-23)

Objective: To assess the potential of this compound to cause skin irritation.

Principle: The test substance is applied to the skin of a test animal, and the site is observed for signs of erythema (redness) and edema (swelling).

Methodology:

-

Animal Model: Healthy, young adult albino rabbits.

-

Preparation: The day before the test, the fur on the backs of the rabbits is clipped.

-

Application:

-

A dose of 0.5 mL of the undiluted test substance is applied to a small area (approx. 6 cm²) of the clipped skin.

-

The test site is covered with a gauze patch and secured with tape. For a volatile substance, a semi-occlusive dressing is appropriate.

-

A separate, untreated area of the skin serves as a control.

-

-

Exposure: The patch is left in place for 4 hours.

-

Observation:

-

After the exposure period, the patch is removed, and the skin is gently cleaned.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

The reactions are scored according to a standardized grading system (e.g., Draize scale).

-

-

Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index to classify the substance's irritation potential.

Visualizations

Experimental Workflow for Acute Toxicity Assessment

Caption: Workflow for an acute oral toxicity study following the OECD 420 Fixed Dose Procedure.

Plausible Metabolic Pathway for a Dimethyl-Pentadiene

References

Commercial Availability and Synthesis of 3,3-Dimethyl-1,4-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a detailed synthesis protocol for 3,3-Dimethyl-1,4-pentadiene (CAS No. 1112-35-2). This non-conjugated diene is a valuable building block in organic synthesis, and this document serves as a central resource for its acquisition and application in research and development.

Physicochemical Properties

This compound is a colorless liquid.[1] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | LookChem, PubChem, NIST WebBook |

| Molecular Weight | 96.17 g/mol | LookChem, PubChem, NIST WebBook |

| CAS Number | 1112-35-2 | LookChem, PubChem, NIST WebBook |

| Boiling Point | 78.1°C at 760 mmHg | LookChem |

| Density | 0.715 g/cm³ | LookChem |

| Vapor Pressure | 104 mmHg at 25°C | LookChem |

| Refractive Index | 1.418 | LookChem |

| LogP | 2.38460 | LookChem |

| SMILES | CC(C)(C=C)C=C | PubChem |

| InChIKey | BHZUNHXTRRNKST-UHFFFAOYSA-N | PubChem, NIST WebBook |

Commercial Availability

This compound is commercially available from a number of chemical suppliers, ranging from research-grade quantities to potential bulk synthesis on demand. The table below lists several vendors, though availability and purity should be confirmed with the respective supplier.

| Supplier | Availability | Notes |

| Alfa Chemistry | Research quantities | Listed for experimental/research use. |

| LookChem | Commercial mass production indicated | Acts as a directory for various manufacturers and distributors. |

| Synchem | Synthesis on demand | Specializes in rare and fine chemicals. |

| PubChem | Lists various chemical vendors | A comprehensive database that includes supplier information.[2] |

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. The most referenced method involves the dehydrohalogenation of 1,5-dichloro-3,3-dimethylpentane (B14517535). The following protocol is based on the work of Remold Cióla and Robert L. Burwell, Jr., published in 1957.[2]

Experimental Protocol: Dehydrohalogenation of 1,5-dichloro-3,3-dimethylpentane[2]

This synthesis involves a two-step process from the di-iodide intermediate, which is formed in situ. The rate-limiting step is the substitution of chloride by iodide.

Materials:

-

1,5-dichloro-3,3-dimethylpentane

-

Sodium iodide (NaI)

-

Anhydrous ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A mixture of 1,5-dichloro-3,3-dimethylpentane, sodium iodide, and 2-methylquinoline is prepared in a suitable reaction vessel equipped with a reflux condenser and a distillation head.

-

The mixture is heated to reflux.

-

The reaction is conducted under conditions that allow for the continuous removal of the olefin product as it is formed.

-

The collected distillate, containing this compound, is washed with water to remove any water-soluble impurities.

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

The dried product is purified by fractional distillation.

-

The final product is obtained with a yield of 58% and a boiling point of 70.2°C at 750.5 mm Hg.[2]

Note: Direct dehydrochlorination of 1,5-dichloro-3,3-dimethylpentane with various bases has been reported to be unsuccessful.[2] Pyrolysis of the dichloride or dibromide over calcium chloride gives low yields (5-10%) and numerous by-products.[2]

Applications and Biological Relevance

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, vitamins, and polymers.[1] Its structure as a non-conjugated diene makes it a useful model compound for mechanistic studies in organic chemistry, such as catalytic hydrogenation.[2]

To date, there is no readily available scientific literature that describes a direct role for this compound in any specific biological signaling pathways or as a pharmacologically active agent itself. Its value to drug development professionals lies in its utility as a synthetic building block.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its dichloride precursor, as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

References

Stability and Storage of 3,3-Dimethyl-1,4-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,3-Dimethyl-1,4-pentadiene. As an important intermediate in the synthesis of various fine chemicals, understanding its stability profile is critical for ensuring the integrity of research and manufacturing processes. This document details the known and potential degradation pathways, including oxidation and thermal isomerization, and provides methodologies for assessing stability. Recommendations for optimal storage and handling are also presented to minimize degradation and ensure laboratory safety.

Introduction

This compound is a non-conjugated diene that serves as a valuable building block in organic synthesis. Its two reactive double bonds, while synthetically useful, also render the molecule susceptible to various degradation pathways. The primary stability concerns for this compound are oxidative degradation, leading to the formation of peroxides, and potential thermal rearrangements. This guide aims to provide an in-depth understanding of these stability aspects to aid researchers in its proper handling, storage, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| CAS Number | 1112-35-2 | [1] |

| Boiling Point | 78.1 °C at 760 mmHg | [2] |

| Density | 0.715 g/cm³ | [2] |

| Vapor Pressure | 104 mmHg at 25°C | [2] |

| Appearance | Colorless liquid | [3] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation and thermal stress.

Oxidative Degradation and Peroxide Formation

As with many dienes, this compound is prone to autoxidation upon exposure to air and light, leading to the formation of hydroperoxides. This process is a free-radical chain reaction. The presence of two allylic positions makes it susceptible to hydrogen abstraction and subsequent reaction with molecular oxygen. The accumulation of peroxides can be hazardous, as they can be explosive upon concentration, heating, or shock.

The general mechanism for autoxidation of a non-conjugated diene is depicted in the following signaling pathway diagram.

References

Methodological & Application

Application Notes and Protocols: The Diels-Alder Reaction with a Focus on Diene Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[1][2][3] A central focus of this document is the critical requirement for a conjugated diene system for the reaction to proceed. We will explore why certain dienes, such as 3,3-dimethyl-1,4-pentadiene, are unsuitable for this reaction and provide protocols for analogous, reactive dienes.

The Fundamental Mechanism of the Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the [4+2] cycloaddition of a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative.[1] The reaction proceeds in a single step without the formation of intermediates, where three pi-bonds are broken, and two new carbon-carbon sigma bonds and one new pi-bond are formed.[4][5]

A critical requirement for the diene is that it must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them.[4][6] This geometric arrangement is necessary for the proper orbital overlap that leads to the formation of the new six-membered ring.

The Unsuitability of this compound

The structure of this compound features two double bonds separated by a quaternary carbon. This arrangement classifies it as an isolated or non-conjugated diene. The pi-orbitals of the two double bonds are insulated from each other by the sp³-hybridized carbon atom, preventing the necessary electronic communication for a concerted cycloaddition.

As illustrated above, the lack of a continuous system of overlapping p-orbitals in this compound means it cannot function as the 4π-electron component in a Diels-Alder reaction.[4]

Quantitative Comparison of Suitable vs. Unsuitable Dienes

The reactivity of a diene in a Diels-Alder reaction is fundamentally linked to its structure. The following table summarizes the key differences.

| Feature | Suitable Diene (e.g., 2,3-Dimethyl-1,3-butadiene) | Unsuitable Diene (this compound) |

| Diene Type | Conjugated | Isolated (Non-conjugated) |

| Bonding System | Alternating double and single bonds (C=C-C=C) | Double bonds separated by an sp³ carbon (C=C-C-C=C) |

| Conformation | Can adopt s-cis conformation | Relative orientation of double bonds is fixed and not s-cis |

| Reactivity in Diels-Alder | High | Unreactive |

Experimental Protocol: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene (B165502) with Maleic Anhydride (B1165640)

This protocol provides a representative example of a Diels-Alder reaction using a reactive, conjugated diene that is structurally related to the topic of interest.

Objective: To synthesize 4,5-dimethyl-cis-1,2,3,6-tetrahydrophthalic anhydride via a Diels-Alder reaction.

Materials:

-

2,3-Dimethyl-1,3-butadiene (98%)

-

Maleic anhydride (99%)

-

Toluene (B28343) or Xylene (anhydrous)

-

Ethyl acetate (B1210297) (for washing)

-

Hexanes (for washing)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle with stirrer

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add maleic anhydride (5.0 g, 51 mmol).

-

Solvent Addition: Add 20 mL of anhydrous toluene to the flask.

-

Diene Addition: Carefully add 2,3-dimethyl-1,3-butadiene (5.0 mL, 44 mmol) to the solution via syringe.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 110-120°C) with stirring for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product should begin to crystallize.

-

Isolation: Cool the flask in an ice bath for 15-20 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with cold ethyl acetate/hexanes (1:1 mixture) to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain the final white, crystalline solid.

-

Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Conclusion

The Diels-Alder reaction is a cornerstone of modern organic synthesis, valued for its efficiency in constructing complex cyclic systems.[1] Its successful application hinges on the electronic and structural properties of the reactants, most notably the requirement for a conjugated diene. As demonstrated, this compound, being a non-conjugated diene, is incapable of participating in this reaction. Understanding these fundamental principles is crucial for researchers in designing synthetic routes and developing new chemical entities. The provided protocol for a related, reactive diene serves as a practical guide for implementing this powerful cycloaddition in a laboratory setting.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels–Alder Reaction [sigmaaldrich.com]

- 3. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

Application Notes and Protocols for the Acyclic Diene Metathesis (ADMET) Polymerization of 3,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclic diene metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique for the synthesis of unsaturated polymers.[1][2] This method utilizes transition metal catalysts, such as ruthenium-based Grubbs catalysts, to polymerize α,ω-dienes with the concurrent removal of a small volatile molecule, typically ethylene (B1197577), which drives the reaction to completion.[1][2][3] This document provides detailed application notes and a hypothetical experimental protocol for the ADMET polymerization of the sterically hindered monomer, 3,3-dimethyl-1,4-pentadiene. Due to the steric hindrance posed by the gem-dimethyl group, the polymerization of this monomer is anticipated to be challenging, potentially resulting in lower molecular weight polymers or requiring carefully optimized reaction conditions. The protocols and data presented herein are intended as a starting point for researchers exploring the synthesis of poly(this compound).

Introduction to ADMET Polymerization

ADMET is a versatile polymerization method that allows for the synthesis of a wide variety of unsaturated polymers with a high degree of control over their architecture.[1] The reaction proceeds via a metal-catalyzed olefin metathesis mechanism, which involves the cleavage and reformation of carbon-carbon double bonds.[1] The thermodynamic driving force for ADMET polymerization is the removal of a small, volatile byproduct, most commonly ethylene when terminal dienes are used.[2][3] This removal shifts the equilibrium towards the formation of high molecular weight polymer.

Key features of ADMET polymerization include:

-

Step-growth mechanism: The polymer chain grows in a stepwise manner.

-

High functional group tolerance: Modern ruthenium-based catalysts are tolerant to a wide range of functional groups.[1]

-

Control over polymer structure: The resulting polymers have a well-defined structure with double bonds in the backbone.

The polymerization of sterically hindered dienes can be challenging due to the reduced accessibility of the double bonds to the metal catalyst. This can lead to slower reaction rates and the formation of lower molecular weight polymers or oligomers. The successful polymerization of this compound would likely require a highly active and sterically tolerant catalyst, such as a second or third-generation Grubbs catalyst.

Hypothetical Experimental Data

Due to the lack of specific literature on the ADMET polymerization of this compound, the following table presents hypothetical data based on general ADMET principles and the expected influence of steric hindrance. This data should be considered as a guideline for characterization and a target for optimization studies.

| Parameter | Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Hypothetical Run 1 | Grubbs II | 100:1 | 50 | 24 | 60 | 8,000 | 15,000 | 1.88 |

| Hypothetical Run 2 | Grubbs III | 100:1 | 60 | 24 | 75 | 12,000 | 22,000 | 1.83 |

| Hypothetical Run 3 | Grubbs II | 200:1 | 50 | 48 | 50 | 6,000 | 11,000 | 1.83 |

| Hypothetical Run 4 | Grubbs III | 200:1 | 60 | 48 | 65 | 10,000 | 19,000 | 1.90 |

Note: This is hypothetical data and actual results may vary significantly.

Experimental Protocols

The following protocols are provided as a starting point for the ADMET polymerization of this compound. Optimization of catalyst, temperature, reaction time, and vacuum conditions will be necessary to achieve desired polymer properties.

Materials

-

Monomer: this compound (purity > 98%)

-

Catalyst: Grubbs second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) or Grubbs third-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-bromopyridine)(phenylmethylene)ruthenium)

-

Solvent: Anhydrous, degassed toluene (B28343) or chlorobenzene

-

Other: Dry argon or nitrogen, vacuum line with a cold trap, standard Schlenk line equipment.

Monomer Purification

Monomer purity is crucial for successful ADMET polymerization.[3] Impurities can poison the catalyst and terminate the polymerization.

-

Drying: Stir this compound over calcium hydride overnight under an inert atmosphere.

-

Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove dissolved gases.

-

Distillation: Distill the purified monomer under reduced pressure and store it under an inert atmosphere in a sealed flask.

ADMET Polymerization Procedure

This procedure should be carried out using standard Schlenk line techniques under an inert atmosphere.

-

In a glovebox, add the desired amount of Grubbs catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Remove the Schlenk flask from the glovebox and connect it to a Schlenk line.

-

Add the purified and degassed this compound to the Schlenk flask via a syringe under a positive pressure of inert gas. If using a solvent, add it at this stage.

-

Commence stirring and heat the reaction mixture to the desired temperature (e.g., 50-60 °C).

-

Once the reaction mixture is homogeneous and at the target temperature, slowly apply a high vacuum (<100 mTorr) to the flask. Ensure the vacuum is applied gradually to prevent bumping. The removal of ethylene gas is critical to drive the polymerization.[2][3]

-

Continue the reaction under dynamic vacuum for the desired amount of time (e.g., 24-48 hours). The viscosity of the reaction mixture is expected to increase as the polymerization proceeds.

-

To terminate the polymerization, cool the reaction mixture to room temperature and vent the flask with an inert gas. Add a small amount of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

-

Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).

-

Precipitate the polymer by slowly adding the polymer solution to a large volume of a non-solvent (e.g., methanol).

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Polymer Characterization

The resulting poly(this compound) should be characterized to determine its molecular weight, structure, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure, including the presence of internal double bonds and the disappearance of terminal vinyl protons.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and any melting transitions (Tm) of the polymer.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer.

Visualizations

ADMET Polymerization Mechanism

The following diagram illustrates the general catalytic cycle for ADMET polymerization.

Caption: General catalytic cycle of ADMET polymerization.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the ADMET polymerization of this compound.

Caption: Experimental workflow for ADMET polymerization.

Conclusion

The ADMET polymerization of this compound presents a synthetic challenge due to steric hindrance around the double bonds. However, by employing highly active ruthenium catalysts and carefully controlling reaction conditions, it may be possible to synthesize the corresponding unsaturated polymer. The protocols and hypothetical data provided in this document serve as a foundational guide for researchers venturing into this area. Successful polymerization will likely require systematic optimization of the reaction parameters. The resulting polymer, with its unique gem-dimethyl substitution pattern, could exhibit interesting physical and chemical properties, making it a valuable target for materials science and other applications.

References

- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 2. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymer Synthesis of 3,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1,4-pentadiene is a non-conjugated diene distinguished by a gem-dimethyl substitution at the C3 position. This unique structural feature imparts significant steric hindrance around the central carbon atom, which profoundly influences its polymerization behavior. A comprehensive review of the scientific literature reveals a notable scarcity of studies dedicated to the homopolymerization of this compound. This lack of extensive research suggests that the monomer presents considerable challenges to conventional polymerization techniques. The primary obstacle is the steric shielding of the double bonds by the bulky gem-dimethyl group, which can inhibit the approach of catalysts and propagating polymer chains.

Despite these challenges, the most promising theoretical avenue for the polymerization of this compound is through cyclopolymerization . This mechanism is characteristic of non-conjugated dienes, where the polymerization proceeds via an alternating sequence of intermolecular and intramolecular propagation steps, leading to the formation of cyclic repeating units within the polymer backbone. This application note will provide a theoretical framework and a hypothetical experimental protocol for the cyclopolymerization of this compound, based on established principles for structurally similar monomers.

Theoretical Polymerization Pathway: Cyclopolymerization

The steric hindrance that impedes simple chain-growth polymerization of this compound can, in fact, favor cyclopolymerization. The proximity of the two vinyl groups, constrained by the central quaternary carbon, makes intramolecular cyclization a more probable event following the initial intermolecular addition of a monomer to the growing chain.

The proposed mechanism involves the formation of a five- or six-membered ring as the repeating unit. A radical-initiated process is a common method for cyclopolymerization.

Hypothetical Cyclopolymerization Mechanism

Caption: Hypothetical mechanism for the radical cyclopolymerization of this compound.

Hypothetical Experimental Protocol: Radical Cyclopolymerization

This protocol is a theoretical starting point for investigating the polymerization of this compound and will require optimization.

Materials:

-

This compound (freshly distilled to remove inhibitors)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous toluene (B28343) or benzene (B151609) (polymerization solvent)

-

Methanol (B129727) (non-solvent for precipitation)

-

High-vacuum pump and Schlenk line apparatus

-

Reaction vessel with a condenser and magnetic stirrer

Procedure:

-

Monomer and Solvent Preparation: Purify this compound by distillation under an inert atmosphere to remove any polymerization inhibitors. Dry the polymerization solvent (toluene or benzene) over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.

-

Reaction Setup: Assemble the reaction vessel under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

-

Polymerization:

-

In the reaction vessel, dissolve the desired amount of radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the monomer) in the anhydrous solvent.

-

Add the freshly distilled this compound to the initiator solution. The monomer concentration should be carefully chosen, as it can influence the extent of cyclization versus linear propagation (lower concentrations generally favor cyclization).

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for a predetermined time (e.g., 24-48 hours).

-

-

Polymer Isolation:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Potential Polymer Characterization

The resulting polymer, tentatively named poly(this compound), should be characterized to determine its structure and properties.

| Parameter | Analytical Technique | Expected Information |

| Structure Confirmation | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy | Confirmation of the cyclic repeating unit structure, estimation of the degree of cyclization (by analyzing the residual vinyl protons). |

| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of the glass transition temperature (Tg) and the thermal decomposition profile of the polymer. Due to the cyclic and sterically hindered backbone, a relatively high Tg and good thermal stability would be expected. |

Research Workflow for Investigating Polymerization

For a systematic investigation into the polymerization of this monomer, the following workflow is proposed:

Caption: A logical workflow for a research project on the polymerization of this compound.

Concluding Remarks

The synthesis of polymers from this compound represents an unexplored area of polymer chemistry. The information presented in these application notes is based on theoretical considerations and established principles of polymer science due to the lack of specific literature on this monomer. The proposed cyclopolymerization route offers a plausible strategy for obtaining a novel polymer with potentially interesting properties, such as high thermal stability and a rigid backbone. The provided hypothetical protocol and research workflow are intended to serve as a foundational guide for researchers venturing into this novel area of polymer synthesis. Experimental validation and thorough characterization will be crucial to understanding the true potential of poly(this compound).

Application Notes and Protocols: Acyclic Diene Metathesis Polymerization (ADMET) of 3,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting the Polymerization Pathway

The monomer 3,3-dimethyl-1,4-pentadiene is an acyclic diene. As such, it is not suitable for Ring-Opening Metathesis Polymerization (ROMP), which requires a cyclic olefin monomer to relieve ring strain as the driving force for polymerization.[1][2] The appropriate method for polymerizing acyclic dienes is Acyclic Diene Metathesis (ADMET) polymerization .[1] This process proceeds via a step-growth condensation mechanism, driven by the removal of a volatile small molecule, typically ethylene (B1197577) gas.[3][4]

This document provides a detailed overview and a generalized experimental protocol for the ADMET polymerization of this compound. The resulting polymer, poly(this compound), possesses a unique structure with gem-dimethyl groups regularly spaced along a polyolefin backbone. While specific literature on the polymerization of this monomer is not available, this guide is based on established ADMET principles for sterically hindered terminal dienes.

Potential Applications in Drug Development

The gem-dimethyl group is a recurring motif in many clinically relevant natural products and synthetic drugs.[5][6] Its incorporation into molecules can offer several advantages, making the polymer of this compound a potentially interesting material for drug delivery and development.

Potential benefits of the gem-dimethyl group in a polymer backbone:

-

Enhanced Stability: The gem-dimethyl substitution can protect adjacent functional groups from metabolic degradation by providing steric hindrance.[5]

-

Improved Pharmacokinetics: This structural feature can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a polymer-drug conjugate.[6]

-